5-fluoro-7-methyl-1H-indole-2-carboxylic acid
CAS No.:
Cat. No.: VC17225687
Molecular Formula: C10H8FNO2
Molecular Weight: 193.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H8FNO2 |
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Molecular Weight | 193.17 g/mol |
IUPAC Name | 5-fluoro-7-methyl-1H-indole-2-carboxylic acid |
Standard InChI | InChI=1S/C10H8FNO2/c1-5-2-7(11)3-6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14) |
Standard InChI Key | WLEAXYSXRSWWTE-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC2=C1NC(=C2)C(=O)O)F |
Introduction
Structural Characteristics and Molecular Properties
The indole scaffold consists of a bicyclic structure featuring a benzene ring fused to a pyrrole ring. Substituents on this core significantly influence electronic distribution, solubility, and intermolecular interactions. For 5-fluoro-7-methyl-1H-indole-2-carboxylic acid:
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Positional Effects: The fluorine atom at C5 introduces electronegativity, potentially enhancing metabolic stability and binding affinity in biological systems . The methyl group at C7 may increase lipophilicity, while the carboxylic acid at C2 contributes to hydrogen bonding and salt formation .
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Calculated Physicochemical Parameters:
Comparatively, the analog 7-fluoro-5-methyl-1H-indole-2-carboxylic acid (CAS 1388058-34-1) exhibits a molecular weight of 193.17 g/mol and a LogP of 1.9, suggesting similar hydrophobicity .
Synthetic Strategies and Challenges
Fluorinated indole synthesis typically involves halogenation, cross-coupling, or cyclization reactions. Key considerations for synthesizing 5-fluoro-7-methyl-1H-indole-2-carboxylic acid include:
Friedel-Crafts Acylation and Fluorination
A multi-step approach could involve:
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Indole Ring Formation: Fischer indole synthesis using 4-fluoro-2-methylphenylhydrazine and a ketone precursor.
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Carboxylic Acid Introduction: Oxidation of a 2-methyl group via potassium permanganate or directed lithiation followed by carboxylation .
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Regioselective Fluorination: Electrophilic fluorination using Selectfluor® or late-stage cross-coupling with fluoroborates .
Challenges include ensuring regioselectivity at C5 and avoiding over-fluorination. The methyl group at C7 may sterically hinder certain reactions, necessitating optimized conditions .
Solid-Phase Synthesis for Derivatives
Comparative Analysis of Fluorinated Indole-Carboxylic Acids
Substituent positioning markedly affects solubility and crystallinity. The 7-methyl group may reduce lattice stability compared to 3-methyl analogs, lowering melting points .
ADME and Pharmacokinetic Predictions
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